![molecular formula C25H44N14O8 B14102642 (3S)-3,6-diamino-N-[[(2S,5S,8E,11S,15S)-15-amino-11-[(4R)-2-amino-3,4,5,6-tetrahydropyrimidin-4-yl]-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide](/img/structure/B14102642.png)
(3S)-3,6-diamino-N-[[(2S,5S,8E,11S,15S)-15-amino-11-[(4R)-2-amino-3,4,5,6-tetrahydropyrimidin-4-yl]-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Capreomycin IA is a cyclic polypeptide antibiotic produced by the bacterium Streptomyces capreolus. It belongs to the aminoglycoside family of antibiotics and is primarily used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Capreomycin IA is one of the four molecular analogs of capreomycin, the others being capreomycin IB, IIA, and IIB .
Preparation Methods
Synthetic Routes and Reaction Conditions
Capreomycin IA is synthesized through a complex biosynthetic pathway involving nonribosomal peptide synthetases (NRPS). The process begins with the activation of amino acid precursors, followed by their sequential condensation to form the cyclic peptide structure. The final product is then modified through various enzymatic reactions to yield capreomycin IA .
Industrial Production Methods
Industrial production of capreomycin IA involves the fermentation of Streptomyces capreolus in large bioreactors. The fermentation broth is then subjected to a series of purification steps, including filtration, extraction, and chromatography, to isolate and purify capreomycin IA .
Chemical Reactions Analysis
Types of Reactions
Capreomycin IA undergoes several types of chemical reactions, including:
Oxidation: Capreomycin IA can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific sites within the cyclic peptide structure
Common Reagents and Conditions
Common reagents used in the chemical reactions of capreomycin IA include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. These reactions typically occur under mild conditions to preserve the integrity of the cyclic peptide structure .
Major Products
The major products formed from these reactions include various derivatives of capreomycin IA with modified functional groups. These derivatives can exhibit different biological activities and pharmacokinetic properties .
Scientific Research Applications
Capreomycin IA has several scientific research applications, including:
Chemistry: Used as a model compound to study the biosynthesis and chemical modification of cyclic peptides.
Biology: Employed in research on bacterial ribosome function and protein synthesis inhibition.
Medicine: Investigated for its potential use in combination therapies for MDR-TB and other bacterial infections.
Industry: Utilized in the development of new antibiotics and antimicrobial agents .
Mechanism of Action
Capreomycin IA exerts its effects by binding to the 70S ribosomal unit of bacteria, thereby inhibiting protein synthesis. This binding results in the production of abnormal proteins, which are essential for bacterial survival. The inhibition of protein synthesis ultimately leads to the death of the bacteria .
Comparison with Similar Compounds
Capreomycin IA is similar to other aminoglycoside antibiotics, such as viomycin, kanamycin, and neomycin. it is unique in its ability to target both dormant and active forms of Mycobacterium tuberculosis. This makes it particularly effective against MDR-TB strains that are resistant to other antibiotics .
List of Similar Compounds
- Viomycin
- Kanamycin
- Neomycin
- Amikacin
- Streptomycin
Properties
Molecular Formula |
C25H44N14O8 |
|---|---|
Molecular Weight |
668.7 g/mol |
IUPAC Name |
3,6-diamino-N-[[15-amino-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide |
InChI |
InChI=1S/C25H44N14O8/c26-4-1-2-11(27)6-17(41)32-8-14-20(43)35-15(9-34-25(30)47)21(44)39-18(13-3-5-31-24(29)38-13)23(46)33-7-12(28)19(42)37-16(10-40)22(45)36-14/h9,11-14,16,18,40H,1-8,10,26-28H2,(H,32,41)(H,33,46)(H,35,43)(H,36,45)(H,37,42)(H,39,44)(H3,29,31,38)(H3,30,34,47) |
InChI Key |
JNIIDKODPGHQSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)CC(CCCN)N)CO)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


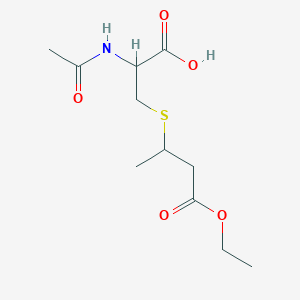
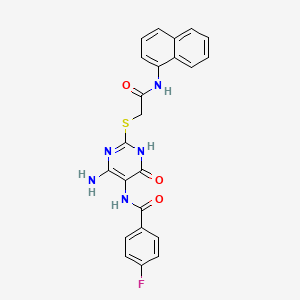
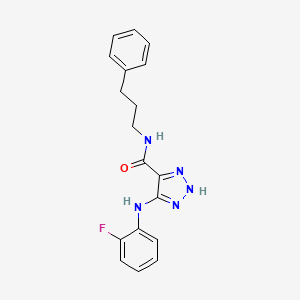
![9-(3,5-dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14102575.png)
![8-(3-Chloro-4-methoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B14102586.png)
![2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14102596.png)
![2-(4-fluorophenyl)-5-{3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14102600.png)
![1-(4-Butoxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102601.png)
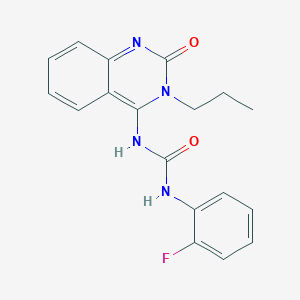
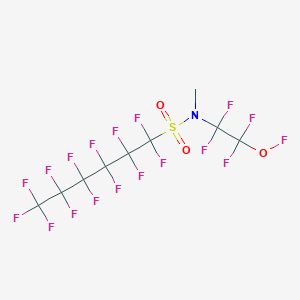
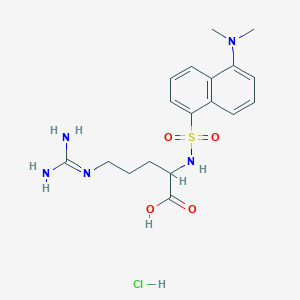
![1-(4-Methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102635.png)
![2-Butyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102639.png)
![8-Hydrazinyl-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B14102648.png)
